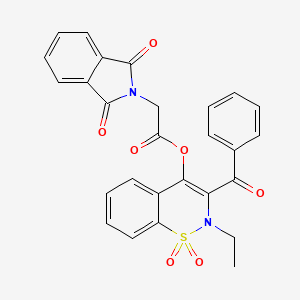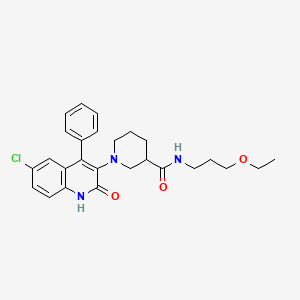![molecular formula C22H26N2O4 B10866864 2,2,6,6-Tetramethyl-1-[(phenylcarbonyl)oxy]piperidin-4-yl pyridine-4-carboxylate](/img/structure/B10866864.png)
2,2,6,6-Tetramethyl-1-[(phenylcarbonyl)oxy]piperidin-4-yl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE is a complex organic compound that combines the structural features of benzoyloxy and isonicotinate groups with a piperidyl core
Preparation Methods
The synthesis of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2,2,6,6-TETRAMETHYL-4-PIPERIDOL with benzoyl chloride to form the benzoyloxy derivative. This intermediate is then reacted with isonicotinic acid or its derivatives under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The benzoyloxy and isonicotinate groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, while the isonicotinate moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE can be compared with similar compounds such as:
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL NICOTINATE: Similar structure but with a nicotinate group instead of isonicotinate.
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL BENZOATE: Contains a benzoate group, differing in the ester linkage.
2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE: Lacks the benzoyloxy group, providing a simpler structure for comparison. The uniqueness of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYL-4-PIPERIDYL ISONICOTINATE lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-21(2)14-18(27-19(25)17-10-12-23-13-11-17)15-22(3,4)24(21)28-20(26)16-8-6-5-7-9-16/h5-13,18H,14-15H2,1-4H3 |
InChI Key |
IGWVFRBUCGMWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL]-2-chloro-1-propanone](/img/structure/B10866797.png)

![N-[(4E)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,5-dimethylaniline](/img/structure/B10866807.png)
![N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide](/img/structure/B10866808.png)
![methyl 3-oxo-2-phenyl-5-(1H-pyrazol-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B10866814.png)

![methyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B10866819.png)
![11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10866826.png)
![5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10866840.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10866841.png)
![[(2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B10866856.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866863.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)
